1,3-Dipropyl-8-p-sulfophenylxanthine
CAS No.: 89073-57-4
VCID: VC0014053
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.

Description | 1,3-Dipropyl-8-p-sulfophenylxanthine, also known as DPSPX, is a chemical compound with the molecular formula C17H20N4O5S . It functions primarily as an adenosine receptor antagonist, exhibiting slight selectivity for A1 receptors. Adenosine, in contrast to DPSPX, has trophic effects on sympathetic innervation . Studies show that DPSPX can induce arterial hypertension and cause hyperplastic changes in fibroblasts and arterioles, as well as hypertrophic changes in smooth muscle . DPSPX impacts the cAMP-adenosine pathway by affecting the conversion of cAMP to AMP via phosphodiesterase (PDE) and 5'-nucleotidase. It also inhibits Xanthine Oxidase (XO), an enzyme involved in purine metabolism, which results in decreased uric acid levels. DPSPX interacts with various enzymes and proteins, influencing cell signaling pathways, gene expression, and cellular metabolism. The synthesis of 1,3-Dipropyl-8-p-sulfophenylxanthine typically involves the alkylation of xanthine derivatives and reacting 1,3-dipropylxanthine with p-sulfophenyl chloride under controlled conditions. One similar chemical compound is 8-Cyclopentyl-1,3-dipropylxanthine . Like 1,3-Dipropyl-8-p-sulfophenylxanthine, 8-Cyclopentyl-1,3-dipropylxanthine is also a xanthine derivative. |
---|---|
CAS No. | 89073-57-4 |
Product Name | 1,3-Dipropyl-8-p-sulfophenylxanthine |
Molecular Formula | C17H20N4O5S |
Molecular Weight | 392.4 g/mol |
IUPAC Name | 4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid |
Standard InChI | InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26) |
Standard InChIKey | IWALGNIFYOBRKC-UHFFFAOYSA-N |
SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O |
Synonyms | 1,3-dipropyl-8-(4-sulfophenyl)xanthine 1,3-dipropyl-8-p-sulfophenylxanthine 1,3-dipropyl-8-sulfophenylxanthine 1,3-DSPX DPSPX PSPX |
PubChem Compound | 1330 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume